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Terbium phosphide

High-pressure crystallography Phase stability Rare-earth monopnictides

Terbium phosphide (TbP, CAS 12037-64-8) is a binary rare-earth monopnictide semiconductor crystallizing in the cubic NaCl-type (rock salt) structure with space group Fm3m. Exhibiting a density of 6.82 g·cm⁻³ and a lattice parameter of approximately 5.68 Å, TbP belongs to the lanthanide phosphide series where 4f-electron behavior governs both magnetic and electronic properties.

Molecular Formula PTb
Molecular Weight 189.89912 g/mol
CAS No. 12037-64-8
Cat. No. B083127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium phosphide
CAS12037-64-8
Molecular FormulaPTb
Molecular Weight189.89912 g/mol
Structural Identifiers
SMILESP#[Tb]
InChIInChI=1S/P.Tb
InChIKeyYSYUNNARJACYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium Phosphide (TbP) CAS 12037-64-8: Baseline Properties and Semiconductor Profile for Scientific Procurement


Terbium phosphide (TbP, CAS 12037-64-8) is a binary rare-earth monopnictide semiconductor crystallizing in the cubic NaCl-type (rock salt) structure with space group Fm3m [1]. Exhibiting a density of 6.82 g·cm⁻³ and a lattice parameter of approximately 5.68 Å, TbP belongs to the lanthanide phosphide series where 4f-electron behavior governs both magnetic and electronic properties [2][3]. The compound is recognized for its utility in high-power, high-frequency semiconductor devices, laser diodes, and photodiodes [4]. TbP undergoes a crystallographic phase transition from the NaCl-type (B1) to a CsCl-type (B2) structure under high pressure, reported experimentally at approximately 40 GPa [5][6].

Why Generic Substitution of Terbium Phosphide (TbP) With Other Rare-Earth Monophosphides Fails: Key Differentiators for Procurement Decisions


Within the lanthanide monophosphide series (REP, RE = La through Yb), compounds share the same NaCl-type crystal structure yet exhibit markedly divergent physical properties that preclude straightforward interchange in device engineering [1]. The pressure-induced phase transition pressure varies systematically across the series—from 35 GPa (SmP) to 53 GPa (TmP)—with TbP occupying a distinct intermediate position at 38–40 GPa that does not simply scale with ionic radius or atomic number [2][3]. Magnetic ordering temperatures differ by factors of two or more: TbP orders antiferromagnetically at TN = 7.3 K, whereas its neighbor GdP orders at 15.9 K, fundamentally altering low-temperature device behavior [4][5]. Furthermore, among the terbium monopnictides (TbP, TbAs, TbSb, TbBi), TbP exhibits the strongest quadrupolar coupling, which uniquely drives its magnetic transition to first order—a feature absent in heavier pnictogen analogs [6]. Substituting TbP with another rare-earth phosphide or pnictide therefore risks altering phase stability under mechanical stress, magnetic response characteristics, and optoelectronic performance in ways that cannot be compensated by simple doping or processing adjustments.

Terbium Phosphide (TbP) Procurement-Relevant Quantitative Differentiation Evidence: Head-to-Head Comparisons With Closest Analogs


Pressure-Induced Structural Phase Transition Pressure: TbP vs. SmP, GdP, TmP, and YbP

TbP undergoes a pressure-induced phase transition from the NaCl-type (B1) to CsCl-type (B2) structure at approximately 38 GPa as measured by synchrotron X-ray diffraction at room temperature, compared to 35 GPa for SmP, 40 GPa for GdP, 53 GPa for TmP, and 51 GPa for YbP under identical experimental conditions [1][2]. This places TbP in a distinct intermediate stability window: it transforms at a pressure 3 GPa higher than SmP but 13–15 GPa lower than TmP and YbP. The transition pressure does not follow a monotonic trend with lanthanide atomic number, reflecting the non-trivial role of 4f-electron count in structural stability [3]. A separate theoretical study using an improved interaction potential model (IIPM) calculated the B1→B2 transition for TbP at 46.3 GPa, and for TbAs at only 16.1 GPa, confirming that the pnictogen identity (P vs. As) exerts an even larger effect than the lanthanide substitution [4].

High-pressure crystallography Phase stability Rare-earth monopnictides

Antiferromagnetic Ordering Temperature: TbP (TN = 7.3 K) vs. GdP (TN = 15.9 K)

TbP orders antiferromagnetically at a Néel temperature TN = 7.3 K as determined by elastic neutron scattering and magnetic susceptibility measurements in zero magnetic field [1]. In contrast, the neighboring rare-earth monophosphide GdP exhibits antiferromagnetic order at TN = 15.9 K, more than twice the ordering temperature of TbP [2]. The magnetic transition in TbP is first-order, driven by strong quadrupolar coupling between Tb³⁺ ions (4f⁸ configuration), whereas GdP (Gd³⁺, 4f⁷, S-state ion) lacks orbital angular momentum and therefore exhibits no quadrupolar effects, resulting in a second-order transition [3][4]. Below TN, TbP develops a type-II antiferromagnetic structure with a sublattice magnetic moment that is well described by mean-field equations incorporating effective quadrupole-quadrupole interactions [1].

Magnetic ordering Néel temperature Rare-earth magnetism

Quadrupolar Coupling Strength Across Terbium Monopnictides: TbP vs. TbAs, TbSb, TbBi

Among the terbium monopnictide series TbX (X = P, As, Sb, Bi), TbP exhibits the strongest quadrupolar (ferrodistortive) coupling between Tb³⁺ ions, which pushes the magnetic transition to first order [1]. A systematic mean-field analysis of thermodynamic properties below TN reveals that going from TbP to TbBi, the exchange coupling systematically strengthens while the quadrupolar interaction decreases [2]. In TbP, magnetization measurements confirm a strong quadrupolar coupling responsible for the discontinuous (first-order) nature of the transition, with the Néel temperature TN showing a reduction proportional to H² under applied magnetic fields [3]. This behavior contrasts sharply with TbAs, TbSb, and TbBi, where weaker quadrupolar interactions produce 'almost' first-order or second-order transitions [2]. The quadrupolar dominance in TbP is a direct consequence of the shorter Tb–Tb distance enforced by the smaller phosphorus anion, maximizing 4f orbital overlap effects.

Quadrupolar interaction Magnetocrystalline coupling Terbium pnictides

Band Gap and Electronic Classification: TbP as a Semiconductor vs. GdP as a Semimetal

TbP is classified as a semiconductor, consistent with the rare-earth monophosphide series where thin films exhibit energy gaps in the range of 1.0–1.46 eV with n-type electrical conduction and resistivities around 10⁻² Ω·cm [1][2]. Band structure calculations for TbP specifically indicate a direct band gap of approximately 1.5–2.0 eV, though experimental values vary with defect density and impurity content [3]. In contrast, GdP has been identified as a semimetal or high-carrier-concentration material with band overlap rather than a true gap, as evidenced by its low electrical resistivity and dielectric constant measurements [4][5]. This fundamental difference—semiconductor (TbP) versus semimetal (GdP)—arises from the different 4f-electron configurations: Tb³⁺ (4f⁸) supports localized states that open a gap, whereas Gd³⁺ (4f⁷, half-filled shell) leads to band overlap. DyP, another neighbor, has a measured band gap of 1.15 eV and Hall mobility of 8.5 cm²/V·s, placing it closer to TbP electronically but with a narrower gap [6].

Electronic band structure Semiconductor materials Optoelectronics

Green Phosphor Functionality: TbP/ZnS Co-sintered Layer for Solid-State Lighting

TbP can be co-sintered with zinc sulfide (ZnS) to form a green-emitting phosphor layer, a specific functionality attributed to the Tb³⁺ ion's characteristic ⁵D₄ → ⁷F₅ transition at approximately 545 nm [1][2]. This application leverages the terbium center's efficient green luminescence when incorporated into a ZnS matrix, a property not shared by neighboring rare-earth phosphides: GdP lacks the appropriate 4f energy level structure for visible light emission, while DyP-based phosphors typically emit in the yellow region due to different 4f transition energies [3][4]. The powder prepared by co-sintering TbP with lanthanide metals additionally exhibits good fluorescence emission intensity, indicating compatibility with multi-component phosphor formulations . TbP is also employed as a semiconductor in laser diodes, where its direct band gap supports radiative recombination for light emission [5].

Phosphor materials Luminescence Solid-state lighting

Lattice Parameter and Density: TbP vs. DyP for Epitaxial Substrate Matching

TbP crystallizes with a lattice parameter of approximately 5.68 Å in the cubic NaCl-type structure (Fm3m) and a density of 6.82 g·cm⁻³ [1][2]. The neighboring dysprosium phosphide (DyP) has a slightly smaller lattice constant of a = 5.653 Å and a higher density of 7.06 g·cm⁻³ [3]. This lattice parameter difference of ~0.027 Å (0.48%) between TbP and DyP, while small in absolute terms, can be significant for heteroepitaxial thin-film growth where strain accumulation over multiple monolayers determines critical thickness and defect density. More broadly, the transition pressures of the lanthanide monophosphides increase with decreasing lattice constant across the series, and TbP's intermediate lattice parameter positions it between the lighter (larger a) and heavier (smaller a) rare-earth phosphides [4]. The lattice parameter also influences the Tb–Tb distance, which directly affects the strength of quadrupolar and exchange interactions governing the magnetic properties described in Evidence Items 2 and 3.

Epitaxial growth Lattice matching Thin-film deposition

Optimal Procurement Scenarios for Terbium Phosphide (TbP): Research and Industrial Applications Derived From Quantitative Differentiation Evidence


High-Pressure Solid-State Physics Research: Pressure-Mediated Band-Gap Engineering in Rare-Earth Semiconductors

Research groups investigating pressure-tunable electronic properties in rare-earth compounds should select TbP over SmP or TmP for diamond anvil cell studies. TbP's phase transition at ~38 GPa (vs. 35 GPa for SmP and 53 GPa for TmP) provides an experimentally accessible pressure window for exploring pre-transitional electronic phenomena without requiring the extreme pressures needed for heavier phosphides [1]. The first-order nature of the B1→B2 transition in TbP, confirmed by both experimental synchrotron XRD and IIPM theoretical modeling, offers a clean, discontinuous change in electronic structure suitable for calibrating high-pressure transport measurement setups [2].

Cryogenic Magnetic Sensor or Caloric-Effect Device Development Using First-Order Antiferromagnetic Transitions

TbP is the preferred terbium monopnictide for devices exploiting first-order magnetic phase transitions at liquid helium temperatures. With TN = 7.3 K and the strongest quadrupolar coupling among TbP, TbAs, TbSb, and TbBi, TbP provides the sharpest, most discontinuous magnetic transition in the series [3][4]. This makes TbP superior to TbAs (weaker quadrupolar coupling, 'almost' first-order) or GdP (TN = 15.9 K, second-order, no quadrupolar effects) for applications such as magnetocaloric heat switches or magnetic field sensors requiring a well-defined switching threshold at cryogenic temperatures [5].

Green-Emitting Phosphor Layer Fabrication for Display Backlighting and Solid-State Lighting

Manufacturers of fluorescent lamps, display backlights, or white-light LED systems requiring a green emission component should procure TbP specifically for co-sintering with ZnS to produce green phosphor layers with emission centered at ~545 nm (Tb³⁺ ⁵D₄→⁷F₅ transition) [6][7]. Substituting DyP would shift emission to the yellow region, while GdP provides no visible luminescence, making TbP the only rare-earth monophosphide capable of delivering the green channel in a phosphide-based RGB phosphor blend [8].

Semiconductor Heterojunction Device Fabrication: TbP/Si Photodiodes and High-Frequency Transistors

TbP's semiconductor character with a direct band gap (~1.5–2.0 eV calculated) and n-type conduction enables fabrication of p-n junctions when deposited on p-type silicon substrates, exhibiting photovoltaic effects suitable for photoelectronic sensors [9][10]. In contrast, GdP's semimetallic nature precludes depletion-region formation, making TbP the mandatory choice among adjacent rare-earth phosphides for diode-type optoelectronic devices. The compound's reported suitability for field-effect transistors operating at frequencies above 10 GHz and power levels exceeding 5 W·mm⁻¹ further positions TbP for high-frequency power amplifier applications [11].

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